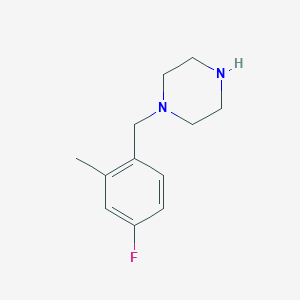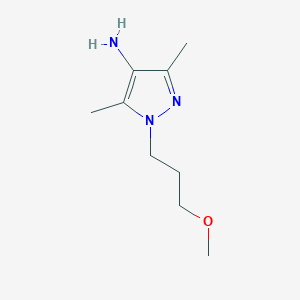
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride,cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and the presence of a methyl group on both the piperidine ring and the phenyl ring. It is commonly used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.
Introduction of the Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or methyl bromide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
rac-(2R,3S)-3-methyl-2-phenylpiperidinehydrochloride, cis: Similar structure but lacks the methyl group on the phenyl ring.
rac-(2R,3S)-3-methyl-2-(4-methylphenyl)piperidinehydrochloride, cis: Similar structure but with the methyl group on the para position of the phenyl ring.
Uniqueness
rac-(2R,3S)-3-methyl-2-(3-methylphenyl)piperidinehydrochloride, cis is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and interaction with biological targets. This distinct stereochemistry and substitution pattern make it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H20ClN |
|---|---|
Peso molecular |
225.76 g/mol |
Nombre IUPAC |
(2S,3R)-3-methyl-2-(3-methylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10-5-3-7-12(9-10)13-11(2)6-4-8-14-13;/h3,5,7,9,11,13-14H,4,6,8H2,1-2H3;1H/t11-,13+;/m1./s1 |
Clave InChI |
DIOQLXKFNSZUHF-YLAFAASESA-N |
SMILES isomérico |
C[C@@H]1CCCN[C@@H]1C2=CC=CC(=C2)C.Cl |
SMILES canónico |
CC1CCCNC1C2=CC=CC(=C2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


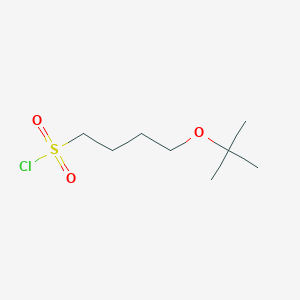
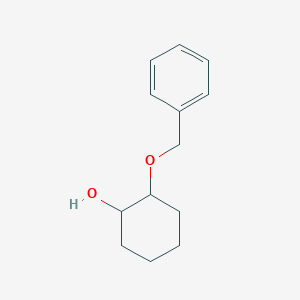
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
![2-Phenyl-3-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13631164.png)
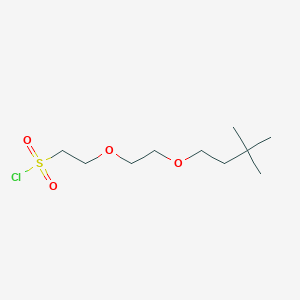
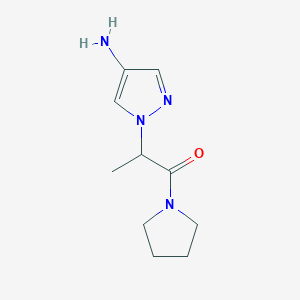

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13631175.png)
